REACTION_CXSMILES
|
S(=O)(=O)(O)O.C(=O)=O.[N+:9]([O-:12])(O)=[O:10].[Cl:13][CH2:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[CH:17][N+:16]=1[O-:22]>C(Cl)Cl>[Cl:13][CH2:14][C:15]1[C:20]([CH3:21])=[C:19]([N+:9]([O-:12])=[O:10])[CH:18]=[CH:17][N+:16]=1[O-:22]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
2-chloromethyl-3-methylpyridine 1-oxide
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1=[N+](C=CC=C1C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 80° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5°
|
Type
|
WASH
|
Details
|
the aqueous phase is washed several times with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the methylene chloride solution is extracted with 10% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate, there
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |